N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide

Description

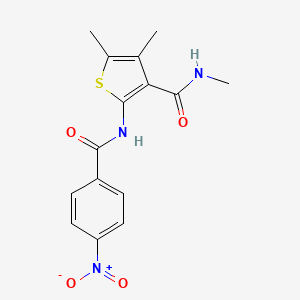

N,4,5-Trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide is a synthetic thiophene-3-carboxamide derivative featuring a nitrobenzamido substituent at position 2 and methyl groups at positions 4 and 5 of the thiophene ring. The nitro group at the benzamido moiety and methyl substituents on the thiophene ring are critical for modulating electronic, steric, and solubility properties, which influence biological activity .

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S/c1-8-9(2)23-15(12(8)14(20)16-3)17-13(19)10-4-6-11(7-5-10)18(21)22/h4-7H,1-3H3,(H,16,20)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVHTUFMZRHNLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It may have potential therapeutic applications due to its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Limitations and Contradictions

- Bioactivity Trade-offs : While nitro groups enhance antimicrobial activity, they may reduce solubility, limiting in vivo efficacy (e.g., compound 31 in showed poor bioavailability despite high in vitro potency) .

- Core Heterocycle Specificity : Thiophene-based compounds () target kinases, whereas pyrazole analogs () are more effective against microbial targets, highlighting scaffold-dependent activity .

Biological Activity

N,4,5-trimethyl-2-(4-nitrobenzamido)thiophene-3-carboxamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H16N2O3S

- Molecular Weight : 288.36 g/mol

Biological Activity

The biological activity of this compound has been explored in various contexts:

1. Antioxidant Activity

Research indicates that compounds with nitrobenzamido substitutions exhibit notable antioxidant properties. A study focusing on similar thiophene derivatives demonstrated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been evaluated through several assays. It has been found to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

- Free Radical Scavenging : The nitro group is believed to play a crucial role in its ability to neutralize free radicals.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial growth.

- Cell Signaling Modulation : It may modulate pathways related to oxidative stress and inflammation.

Case Study 1: Antioxidant Evaluation

A recent study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radicals compared to control groups, highlighting its potential as an antioxidant agent.

| Compound | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| Test Compound | 72% | 65% |

| Control (Ascorbic Acid) | 95% | 90% |

Case Study 2: Antimicrobial Testing

In another study, the antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.